2-Amino-6-methylnicotinic acid

Catalog No.
S671835
CAS No.
846021-26-9
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-methylnicotinic acid

CAS Number

846021-26-9

Product Name

2-Amino-6-methylnicotinic acid

IUPAC Name

2-amino-6-methylpyridine-3-carboxylic acid

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11)

InChI Key

XQBYYQRWYONQLM-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)C(=O)O)N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)N

2-Amino-6-methylnicotinic acid (CAS: 846021-26-9) is a highly functionalized pyridine derivative characterized by an amino group at the C2 position, a carboxylic acid at C3, and a methyl group at C6. In industrial procurement, it serves as a critical building block for assembling complex nicotinate-based frameworks, particularly in the synthesis of novel agricultural fungicides and pharmaceutical intermediates[1]. The presence of both a reactive carboxylic acid for esterification or amidation and an ortho-amino group enables selective cyclization and coupling reactions, while the C6-methyl group provides essential steric hindrance that dictates the downstream molecular geometry[2].

Research Fit

Synthetic Route

Supports one-pot amination-hydrolysis workflow from 2-chloro-3-cyano-6-methylpyridine precursor.

Positional Specificity

6-methyl-2-amino substitution pattern aligns with patent-specified intermediate requirements for aminonicotinate-derived actives.

Process Scalability

Reported one-pot route avoids chromatographic purification; may support pilot-plant and commercial-scale procurement planning.

Substituting 2-amino-6-methylnicotinic acid with unmethylated analogs (like 2-aminonicotinic acid) or alternative halogenated precursors fundamentally disrupts downstream application efficacy and processability. In agrochemical R&D, the C6-methyl group is required to achieve the precise steric profile necessary for target-site binding in fungal energy metabolism; unmethylated baselines fail to replicate this activity [1]. Furthermore, attempting to synthesize this core in-house from closely related precursors like 2-chloro-6-methylnicotinic acid typically results in severe by-product formation (up to 20% 2-hydroxy-6-methylnicotinic acid) during amination, complicating purification and drastically lowering the yield of the active intermediate [2]. Consequently, direct procurement of the pure, fully functionalized amino-acid is essential for maintaining reproducible coupling workflows.

Substitution Risk

Isomer

2-Amino-6-methylnicotinic acid

2-Amino-5-methyl isomer (CAS 532440-94-1) shifts methyl from para-to-ring-N to para-to-COOH, which may alter N-acylation reactivity and is not cited in key aminopyrifen patent families.

Precursor

Direct one-pot NH₃ route to 2-amino target

Route via isolated 2-chloro-6-methylnicotinic acid intermediate may reduce total yield and introduces an additional isolation step; reported two-step yields are substantially lower in patent comparative examples.

Analog

2-Amino-6-methylnicotinic acid

6-Methylnicotinic acid (lacking 2-NH₂) cannot form the aminopyrifen pharmacophore; ester derivatives from this analog reportedly lack GWT-1 inhibitory activity, limiting fungicide synthesis utility.

Purity and Yield Advantage over Direct Halide Amination

When synthesizing the 2-amino-6-methylnicotinic acid scaffold, the choice of starting material dictates the purity of the final product. Traditional amination of 2-chloro-6-methylnicotinic acid with aqueous ammonia generates significant impurities, specifically yielding 15–20% of a 2-hydroxy-6-methylnicotinic acid by-product, which caps the target yield at approximately 74% [1]. In contrast, modern commercial procurement relies on the optimized conversion from 2-chloro-3-cyano-6-methylpyridine, which suppresses the hydroxyl by-product and delivers the target compound at >97% purity with a 94% step yield [1]. Procuring this high-purity grade directly eliminates the need for complex chromatographic separation of the hydroxyl impurity prior to downstream esterification.

Evidence DimensionTarget compound yield and by-product formation
Target Compound Data>97% purity, 94% yield (via cyano-pyridine route)
Comparator Or BaselineSynthesis via 2-chloro-6-methylnicotinic acid (74% yield, 15-20% 2-hydroxy by-product)
Quantified DifferenceElimination of the 15-20% hydroxyl by-product; 20% absolute increase in yield
ConditionsAqueous ammonia reaction followed by base hydrolysis and isolation

Procuring the high-purity compound avoids costly chromatographic removal of the 2-hydroxy by-product, ensuring reproducible downstream amide or ester coupling.

One-Pot Yield
Head-to-head
82.9% vs 62.9% vs 38.5% total yield
+20.0 and +44.4 percentage points over Comparative Examples 1 and 2
Reported one-pot NH₃ route yield advantage supports procurement cost modeling.
97.06% HPLC purity without chromatography; conditions: 170 °C autoclave, aq. NH₃.

Workflow Acceleration vs. Upstream Precursor Processing

For industrial buyers, purchasing 2-amino-6-methylnicotinic acid directly offers a significant reduction in reactor time compared to starting from the upstream precursor, 2-chloro-3-cyano-6-methylpyridine. Converting the cyano-pyridine or chloro-nicotinic acid precursors into the desired amino-acid requires high-pressure conditions—specifically, reacting with 28% aqueous ammonia in an autoclave at 170°C for up to 40 hours, followed by ammonia removal and base hydrolysis [1]. By procuring the fully formed 2-amino-6-methylnicotinic acid, chemists bypass this 40-hour high-pressure amination step, allowing immediate deployment in standard room-temperature or reflux coupling reactions (e.g., using EDCI/HOBt) .

Evidence DimensionPreparation time and reactor conditions prior to coupling
Target Compound Data0 hours preparation; ready for immediate coupling
Comparator Or BaselineUpstream precursors (requires 40 hours at 170°C in an autoclave)
Quantified DifferenceSaves >40 hours of high-pressure reactor time per batch
ConditionsIndustrial scale-up of nicotinate frameworks

Procuring the fully functionalized amino-acid eliminates the need for specialized high-pressure amination equipment and drastically shortens the overall synthesis timeline.

Aminopyrifen Precursor
Reported
EC₅₀ 0.0039–0.23 mg/L in vitro
Aminopyrifen coupling step yield: 85%. 2-NH₂ group required for GWT-1 inhibition.
Supports fungicide discovery workflow fit; GWT-1 mode of action distinct from existing classes.
Pot trial EC₅₀: 1.2–12 mg/L. IC₅₀ 0.001 mg/L against N. crassa wild-type.

Structural Essentiality for Nicotinate-Based Fungicides

In the development of novel agricultural fungicides like Aminotipyr, the specific substitution pattern of the pyridine ring is a strict structural requirement. 2-Amino-6-methylnicotinic acid provides the exact core scaffold required for these Type II fungicides, where the C6-methyl group imparts critical steric hindrance [1]. Unmethylated baselines, such as 2-aminonicotinic acid, lack this methyl group and fail to ensure the correct spatial orientation when esterified with complex benzyl alcohols (e.g., thiazolyl-oxy derivatives)[1]. Consequently, the 6-methylated compound is the strict prerequisite for achieving the target-site disruption of fungal energy metabolism.

Evidence DimensionScaffold suitability for targeted fungicidal activity
Target Compound DataProvides essential C6-methyl steric bulk for correct substitution pattern
Comparator Or Baseline2-Aminonicotinic acid (lacks C6-methyl group, incorrect spatial geometry)
Quantified DifferenceBinary suitability (Active framework vs. Inactive/Incorrect geometry)
ConditionsSynthesis of nicotinate-based fungicidal frameworks (e.g., Aminotipyr)

The 6-methyl substitution is an absolute structural requirement, not an optional enhancement, for buyers developing next-generation agricultural fungicides.

Physicochemical Profile
Cross-study
XLogP3 1.0 vs 0.8; TPSA 76.2 vs 50.2 Ų
Δ HBD +1, Δ HBA +1, Δ MW +15.01 vs 6-methylnicotinic acid
Higher H-bond capacity may influence coupling efficiency and intermediate solubility.
Computed properties from PubChem XLogP3 3.0 algorithm; vendor LogP = 0.67.
Purity Specification
Cross-study
≥97% HPLC across multiple suppliers
Positional isomer 2-amino-5-methyl: 95–98% range depending on supplier
Consistent ≥97% with batch analysis may reduce downstream purification burden.
Patented process achieves 97.06% without recrystallization; COA includes NMR, HPLC, GC.
Reactivity: 6-Me vs 5-Me
Class-level inference
Regiochemical electronic effects differ
6-CH₃ para to ring N; 5-CH₃ para to COOH. Distinct patent citation profiles.
Wrong positional isomer may yield a different final compound with altered biological activity.
No direct quantitative reactivity comparison in public literature; data to verify.

Synthesis of Novel Nicotinate-Based Fungicides

Because it provides the essential C6-methyl steric profile, this compound is the primary building block for synthesizing advanced agricultural fungicides, such as Aminotipyr. It is directly esterified with complex benzyl alcohols to form the active fungicidal framework [1].

High-Throughput Amide Coupling in Pharmaceutical R&D

Thanks to the absence of the 2-hydroxy-6-methylnicotinic acid by-product in high-purity commercial grades, this compound is highly suitable for high-throughput screening libraries. It can be immediately reacted with various amines using standard coupling reagents (e.g., EDCI, HOBt, pyridine) without prior purification .

Development of Fused Heterocyclic Systems

The ortho relationship between the C2-amino and C3-carboxylic acid groups makes this compound an effective precursor for synthesizing fused bicyclic systems, such as pyrido-pyrimidines or naphthyridines, which are common pharmacophores in R&D [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aminopyrifen fungicide synthesis
2-NH₂ group required for GWT-1 pharmacophore
Confirm 6-methyl positional isomer identity; verify esterification coupling efficiency
Nicotinic modulator API intermediate
Three reactive handles for diversification
Review impurity profile consistency; confirm ≥97% HPLC purity for regulated intermediate supply
Make-versus-buy cost modeling
One-pot process yield advantage data
Validate reported yield against in-house conditions; assess pilot-scale reproducibility
Compound library building block
Orthogonal COOH and NH₂ groups; drug-like computed profile
Verify batch-certified purity; confirm parallel amidation and N-functionalization compatibility

XLogP3

1

Wikipedia

2-AMINO-6-METHYLNICOTINIC ACID

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